3-(5-methyl-3-isoxazolyl)benzoic acid is a chemical compound classified as an isoxazole derivative, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound has garnered attention due to its potential biological activities and applications across various scientific fields, particularly in medicinal chemistry and material science. The compound's unique structure allows for diverse interactions with biological targets, making it a subject of interest in drug development and research.
The synthesis of 3-(5-methyl-3-isoxazolyl)benzoic acid typically involves the formation of the isoxazole ring followed by the introduction of the benzoic acid moiety. Common methods include:
The technical aspects of synthesizing 3-(5-methyl-3-isoxazolyl)benzoic acid involve careful selection of solvents, temperatures, and reaction times. For example, using dimethylformamide (DMF) as a solvent under specific conditions can significantly impact yield and purity .
The molecular formula for 3-(5-methyl-3-isoxazolyl)benzoic acid is , with a molecular weight of approximately 219.22 g/mol. The structure features:
The compound's structural data can be represented using various chemical notation systems:
InChI=1S/C11H11N2O3/c1-7-8(12-13-14-7)9(15)10(16)11(17)4-2-3-5-6(11)10/h2-6H,1H3,(H,15,16)(H,17)
CC1=NC(=C(C1=C(C(=O)O)C)C(=O)O)N(C(=O)O)
3-(5-methyl-3-isoxazolyl)benzoic acid can participate in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 3-(5-methyl-3-isoxazolyl)benzoic acid involves its interaction with specific biological targets. The compound may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been explored in studies investigating its potential antimicrobial and anticancer properties. The exact pathways can vary based on the biological context being studied .
The physical properties of 3-(5-methyl-3-isoxazolyl)benzoic acid include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications .
3-(5-methyl-3-isoxazolyl)benzoic acid has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in ongoing research across multiple scientific disciplines.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: